N-(2-Dimethylaminoethyl)-4-ethoxybenzamidine dihydrochloride
Description
N-(2-Dimethylaminoethyl)-4-ethoxybenzamidine dihydrochloride is a benzamidine derivative characterized by a dimethylaminoethyl side chain and an ethoxy-substituted aromatic ring. Benzamidines are known for their role as protease inhibitors, antimicrobial agents, and polymerization initiators due to their cationic and nucleophilic properties . The dihydrochloride salt form enhances water solubility, making it suitable for applications in aqueous systems.
Properties
CAS No. |
66902-35-0 |
|---|---|
Molecular Formula |
C13H23Cl2N3O |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2-[amino-(4-ethoxyphenyl)methylidene]azaniumylethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C13H21N3O.2ClH/c1-4-17-12-7-5-11(6-8-12)13(14)15-9-10-16(2)3;;/h5-8H,4,9-10H2,1-3H3,(H2,14,15);2*1H |
InChI Key |
FDTXZDDDUSURFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=[NH+]CC[NH+](C)C)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminoethyl)-4-ethoxybenzamidine dihydrochloride typically involves the reaction of 4-ethoxybenzamidine with 2-dimethylaminoethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The industrial production methods are designed to be efficient and cost-effective, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Dimethylaminoethyl)-4-ethoxybenzamidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-Dimethylaminoethyl)-4-ethoxybenzamidine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications and is investigated for its pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-(2-Dimethylaminoethyl)-4-ethoxybenzamidine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its structure allows it to bind to active sites of enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights benzamidine derivatives and N-substituted benzamides/sulfonamides with varying functional groups. Below is a comparative analysis based on substituent effects, applications, and physicochemical properties.
Table 1: Key Structural and Functional Differences
Key Findings :
The dimethylaminoethyl side chain introduces cationic character, which may improve solubility and membrane permeability relative to non-ionic derivatives like etobenzanid .
Application Divergence: Azoamidine derivatives (e.g., compounds) are primarily used as water-soluble radical initiators in polymer chemistry due to their thermal decomposition properties . Pesticidal N-substituted benzamides (e.g., etobenzanid) prioritize lipophilicity for plant tissue penetration, whereas the dihydrochloride salt form of the target compound favors aqueous systems .
Solubility and Stability: The dihydrochloride salt form confers higher water solubility compared to neutral benzamidines or monohydrochloride analogs (e.g., BTS 27271-HCl), which may limit its utility in non-polar environments .
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